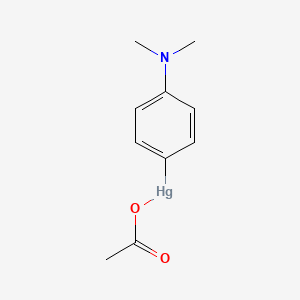
4-(Semicarbazidosulfonyl)acetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-(Semicarbazidosulfonyl)acetanilide typically involves the reaction of acetanilide with semicarbazide and sulfonyl chloride under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization .
In industrial production, the process may be scaled up using larger reactors and more efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve the desired outcome.
Analyse Des Réactions Chimiques
4-(Semicarbazidosulfonyl)acetanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(Semicarbazidosulfonyl)acetanilide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(Semicarbazidosulfonyl)acetanilide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in the biochemical pathways of pain and inflammation . The exact molecular targets and pathways are still under investigation, but it is known to modulate the activity of key proteins and enzymes.
Comparaison Avec Des Composés Similaires
4-(Semicarbazidosulfonyl)acetanilide can be compared with other similar compounds, such as:
Acetanilide: Known for its analgesic and antipyretic properties, acetanilide is a simpler compound with a similar core structure.
p-Acetanisidide: This compound has similar chemical properties but different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
10396-14-2 |
|---|---|
Formule moléculaire |
C9H12N4O4S |
Poids moléculaire |
272.28 g/mol |
Nom IUPAC |
N-[4-[(carbamoylamino)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C9H12N4O4S/c1-6(14)11-7-2-4-8(5-3-7)18(16,17)13-12-9(10)15/h2-5,13H,1H3,(H,11,14)(H3,10,12,15) |
Clé InChI |
XGEUCSQEBBTZKR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


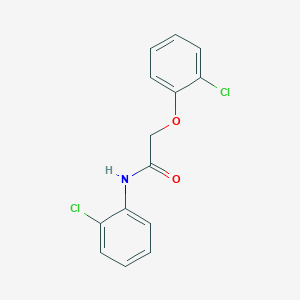
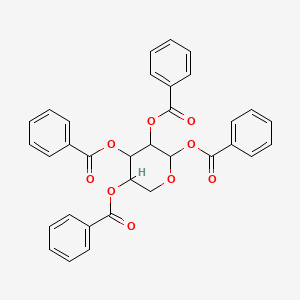

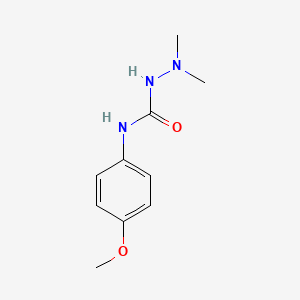

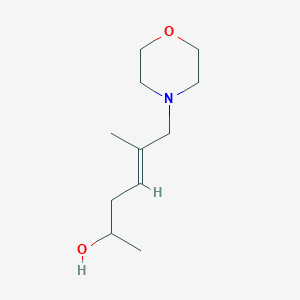
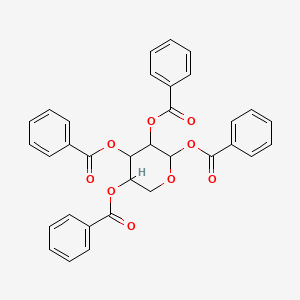
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)


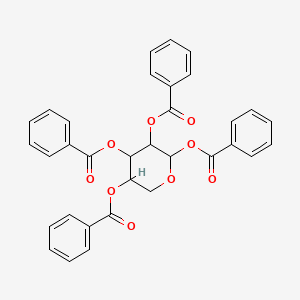
![Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate](/img/structure/B11956688.png)
